REACTION_CXSMILES
|
[CH2:1]1[CH2:10][O:9][C:8]2[CH:7]=[CH:6][C:5]([CH:11]=[CH:12][C:13](=[O:15])[CH3:14])=[CH:4][C:3]=2[O:2]1.C(OCC)(=O)[CH2:17][C:18](OCC)=[O:19]>>[CH2:1]1[CH2:10][O:9][C:8]2[CH:7]=[CH:6][C:5]([CH:11]3[CH2:17][C:18](=[O:19])[CH:14]=[C:13]([OH:15])[CH2:12]3)=[CH:4][C:3]=2[O:2]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1OC=2C=C(C=CC2OC1)C=CC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
( ii )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product was obtained as a crystalline solid, mp 188° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C1OC=2C=C(C=CC2OC1)C1CC(=CC(C1)=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |